N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
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Overview
Description
N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group attached to the pyrimidine ring, along with two methyl groups at the 5 and 6 positions of the pyrimidine ring The carboxamide group at the 4 position further defines its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzoyl chloride and 5,6-dimethylpyrimidine-4-carboxylic acid.
Formation of the Amide Bond: The carboxylic acid is reacted with 4-chlorobenzoyl chloride in the presence of a suitable base, such as triethylamine, to form the corresponding amide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl groups on the pyrimidine ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Products with various substituents replacing the chlorine atom on the phenyl ring.
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Hydrolysis: 4-chlorobenzoic acid and 5,6-dimethylpyrimidine-4-amine.
Scientific Research Applications
N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain kinases or proteases, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carboxamide: Similar structure with an oxadiazole ring instead of a pyrimidine ring.
N-(4-Chlorophenyl)-1,3,4-thiadiazole-2-carboxamide: Contains a thiadiazole ring, offering different electronic properties.
N-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxamide: Similar compound with only one methyl group on the pyrimidine ring.
Uniqueness
N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is unique due to the presence of two methyl groups on the pyrimidine ring, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-8-9(2)15-7-16-12(8)13(18)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPQZDFHLTZCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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